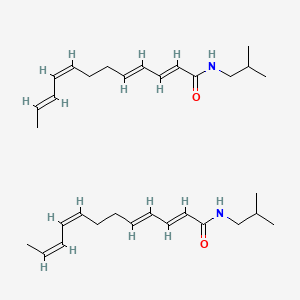

(2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide;(2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide

Description

The compounds (2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide and (2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide are unsaturated fatty acid amides characterized by a 12-carbon backbone (dodeca-) with four conjugated double bonds (tetraenamide) and an isobutylamide (N-(2-methylpropyl)) substituent. The distinction between the two isomers lies in the geometry of the 10th double bond: the 10Z (cis) configuration in the former and the 10E (trans) configuration in the latter. These geometric differences influence their physicochemical properties, including solubility, stability, and biological interactions .

Key structural features:

- Chain length: 12 carbons (dodeca-).

- Double bonds: Four conjugated double bonds at positions 2, 4, 8, and 10.

- Substituent: Isobutylamide group (N-(2-methylpropyl)).

Properties

IUPAC Name |

(2E,4E,8Z,10Z)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide;(2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H25NO/c2*1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h2*4-7,10-13,15H,8-9,14H2,1-3H3,(H,17,18)/b5-4+,7-6-,11-10+,13-12+;5-4-,7-6-,11-10+,13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNSIBHUGIVNCH-WNBJYMDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCC=CC=CC(=O)NCC(C)C.CC=CC=CCCC=CC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\CC/C=C/C=C/C(=O)NCC(C)C.C/C=C\C=C/CC/C=C/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compounds (2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide and its isomer (2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide are part of a class of chemical compounds known for their potential biological activities. This article explores their molecular characteristics and biological effects based on available research.

Molecular Characteristics

Both compounds share similar molecular formulas and structures but differ in their geometric configurations.

| Property | (2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide | (2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide |

|---|---|---|

| Molecular Formula | C₃₂H₅₀N₂O | C₃₂H₅₀N₂O |

| Molecular Weight | 494.76 g/mol | 494.76 g/mol |

| LogP | 4.6238 | 4.6238 |

| PSA | 32.59 | 32.59 |

Cytotoxicity

Research has indicated that both compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study on Breast Cancer Cells : A study demonstrated that compounds similar to these tetraenamides showed cytotoxicity against human breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating potent anti-cancer properties .

Antimicrobial Properties

The antimicrobial activity of these compounds has also been explored. Preliminary studies suggest that they may inhibit the growth of certain bacterial strains:

- Inhibition Studies : The tetraenamides were tested against common pathogens and displayed varying degrees of inhibition. The structure-activity relationship suggests that the presence of the long hydrocarbon chain is crucial for enhancing antimicrobial activity .

The proposed mechanism of action for these compounds includes:

- Cell Membrane Disruption : The hydrophobic nature of the tetraenamide structure allows it to integrate into lipid membranes of microbial cells leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, these compounds may initiate apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- Case Study on Anticancer Activity :

- Antimicrobial Efficacy Evaluation :

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Appearance | White powder |

| Solubility | Soluble in acetonitrile and methanol; slightly soluble in n-hexane |

| Storage Conditions | Below -70 °C |

Pharmacological Applications

The compounds have been studied for their potential therapeutic effects due to their bioactive properties:

- Anti-inflammatory Properties : Research indicates that these compounds may exhibit anti-inflammatory effects. They are hypothesized to interact with specific biological pathways that modulate inflammation responses in animal models .

- Antimicrobial Activity : Studies have shown that dodecatetraenamides possess antimicrobial properties against various pathogens. This makes them candidates for developing new antimicrobial agents .

Agricultural Applications

The compounds have garnered attention for their potential use in sustainable agriculture:

- Botanical Pesticides : The unique chemical structure of these compounds allows them to act as natural pesticides. Their application could help manage agricultural pests without the environmental impact associated with synthetic pesticides .

- Plant Growth Regulators : Preliminary studies suggest that these compounds may influence plant growth and development by acting on hormonal pathways. This could lead to enhanced crop yields and improved resistance to stressors .

Case Study 1: Anti-inflammatory Research

A study conducted by researchers at a prominent university focused on the anti-inflammatory effects of dodecatetraenamides in murine models. The results indicated a significant reduction in inflammatory markers when treated with these compounds compared to control groups. This research underscores the potential of these compounds as therapeutic agents for inflammatory diseases.

Case Study 2: Botanical Pesticide Efficacy

In a controlled trial assessing the efficacy of various botanical pesticides, dodecatetraenamides were tested against common agricultural pests. Results showed that they effectively reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides. These findings highlight their potential role in integrated pest management strategies.

Comparison with Similar Compounds

Structural Analogs: Chain Length and Double Bond Variations

Several related compounds share the isobutylamide moiety but differ in chain length, double bond count, or geometry. Notable examples include:

Key Observations :

- Double bond count : More double bonds (e.g., 5 in γ-sanshool) may amplify reactivity or susceptibility to oxidation.

Isomer-Specific Properties

The 10Z vs. 10E configuration in the target compounds introduces distinct behaviors:

Analytical Challenges :

Preparation Methods

Natural Extraction and Isolation

These compounds have been identified as constituents in plant extracts, notably from Asiasarum species and Echinacea angustifolia. The isolation process typically involves:

- Extraction : Using organic solvents to extract the root or plant material.

- Fractionation : Employing chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) with chiral stationary phases to separate the active fractions.

- Identification : Using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, and 2D-NMR) to confirm the structure and stereochemistry.

A representative example from the literature describes the isolation from Asiasarum root extract, where:

- The extract was fractionated based on MMP-1 secretion inhibitory activity.

- Preparative HPLC on a CHIRALPAK IA column using hexane–ethyl acetate (9:1 v/v) as the mobile phase at 2.0 mL/min and UV detection at 254 nm yielded the two compounds as colorless powders with yields of approximately 0.24% from the extract.

- NMR spectral data and comparison with reported data confirmed the identity of (2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide and (2E,4E,8Z,10Z)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide.

Chemical Synthesis

While natural extraction is a primary source, chemical synthesis routes have been developed or can be inferred based on standard organic synthesis protocols for polyunsaturated amides:

- Amide Formation : The key step involves the condensation of the corresponding polyunsaturated carboxylic acid or acid derivative (such as an acid chloride or activated ester) with isobutylamine (2-methylpropylamine).

- Control of Double Bond Geometry : The stereochemistry (E/Z configuration) of the conjugated tetraene system is controlled during the synthesis of the polyunsaturated acid precursor. This can be achieved by selective Wittig or Horner–Wadsworth–Emmons olefination reactions using phosphonoacetic acid derivatives and aldehydes with defined stereochemistry.

- Example Reaction : Literature references suggest condensation of diethylphosphonoacetic acid derivatives with isopropylamine to form phosphonoacetic acid amides, which upon subsequent reaction with aldehydes under mild base catalysis (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) yields the desired polyunsaturated amides with the required stereochemistry.

Analytical Data Supporting Preparation

| Parameter | Details |

|---|---|

| Molecular Formula | C16H25NO |

| Molecular Weight | 247.38 g/mol |

| Identification Techniques | 1H-NMR, 13C-NMR, 2D-NMR, GC-MS, UV spectroscopy |

| Chromatographic Conditions | Preparative HPLC on CHIRALPAK IA, hexane–EtOAc 9:1, flow rate 2.0 mL/min, UV detection at 254 nm |

| Yield from Natural Extracts | ~0.24% (w/w) |

| Stereochemical Control | Achieved via olefination reactions and chromatographic separation |

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Natural Extraction | Solvent extraction → Fractionation → HPLC isolation → NMR/GC-MS identification | Access to natural isomers; environmentally friendly | Low yield; complex mixtures; time-consuming |

| Chemical Synthesis | Synthesis of polyunsaturated acid → Amide coupling with isobutylamine → Purification | Controlled stereochemistry; scalable | Requires multiple steps; sensitive to isomerization |

Research Findings and Notes

- The compounds exhibit biological activity, such as inhibition of matrix metalloproteinase-1 (MMP-1), which is relevant in skin aging and inflammation.

- The stereochemistry at the 10-position (Z or E) influences biological activity and physical properties.

- The synthetic approach allows access to pure isomers, which is critical for detailed pharmacological studies.

- The natural extraction methods rely heavily on chromatographic techniques to separate these closely related isomers due to their similar physicochemical properties.

Q & A

Q. How can researchers ensure accurate quantification of isomer mixtures during HPLC-UV analysis?

Due to differing UV absorption coefficients between 10E and 10Z isomers, HPLC-UV peak areas do not directly correlate with absolute isomer ratios. To address this, absolute purity should be confirmed via quantitative NMR (qNMR), as UV-based methods introduce variability when isomer ratios differ between reference materials and test samples . For reproducible results, use batch-specific calibration curves and validate methods with isomer-enriched standards.

Q. What are optimal storage conditions to maintain compound stability?

Both isomers are sensitive to oxidation and thermal degradation. Store solutions in inert atmospheres (e.g., argon) at ≤-70°C to prevent decomposition. Lyophilized solids should be kept in vacuum-sealed containers with desiccants, as moisture accelerates hydrolysis of the amide bond .

Q. How should researchers prepare stock solutions to ensure consistent concentrations?

Dissolve the compound in anhydrous acetonitrile (MeCN) or methanol (MeOH) due to high solubility in these solvents (>10 mg/mL). For precise quantification, transfer the entire vial contents to a volumetric flask using multiple solvent rinses (≥3×1 mL MeCN) to account for residual material .

Advanced Research Questions

Q. How can isomer-specific biological activities be disentangled in pharmacological assays?

Design dose-response studies using chromatographically separated isomers (e.g., via preparative HPLC with chiral columns). Compare EC50 values for 10E and 10Z isomers in target assays (e.g., TRPV1 activation). Note that isomerization may occur under physiological conditions (pH 7.4, 37°C), requiring real-time monitoring via inline UV-Vis spectroscopy .

Q. What strategies mitigate batch-to-batch variability in isomer ratios during synthesis?

Batch variability arises from kinetic vs. thermodynamic control during the final coupling step. Optimize reaction conditions (temperature, catalyst loading) to favor a single isomer. For example, lower temperatures (0–5°C) and palladium-based catalysts may shift selectivity toward the 10Z isomer. Confirm ratios using GC-MS or 2D NMR post-synthesis .

Q. How can computational modeling predict isomer stability under experimental conditions?

Use density functional theory (DFT) to calculate relative Gibbs free energies of isomers. Solvent effects (e.g., MeCN vs. aqueous buffer) can be modeled via COSMO-RS. Pair simulations with accelerated stability studies (40–60°C) to validate degradation pathways and identify protective additives (e.g., antioxidants like BHT) .

Data Contradiction Analysis

Q. Why do HPLC purity values conflict with qNMR results for isomer mixtures?

HPLC-UV overestimates purity if the reference material’s isomer ratio differs from the sample. For example, a 95% pure mixture (by qNMR) may show 102% "purity" via HPLC if the sample has a higher proportion of UV-absorbing isomers. Always cross-validate purity methods and report isomer-specific molar extinction coefficients .

Q. How to resolve discrepancies in bioactivity studies across research groups?

Variability often stems from unrecorded isomer ratios or degradation products. Require suppliers to provide isomer certificates (e.g., 10E:10Z = 55:45 ±5%) and characterize degraded samples via LC-HRMS. Standardize assay protocols with internal controls (e.g., stable isotope-labeled analogs) .

Methodological Recommendations

- Isomer-Specific Quantitation : Replace HPLC-UV with LC-MS/MS using multiple reaction monitoring (MRM) for isomer differentiation.

- Stability Testing : Conduct forced degradation studies under UV light, oxidative (H2O2), and hydrolytic (pH 1–13) conditions to identify degradation thresholds .

- Theoretical Frameworks : Link experimental designs to conceptual models (e.g., structure-activity relationships for TRP channel modulation) to guide hypothesis-driven research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.